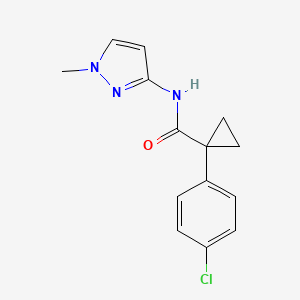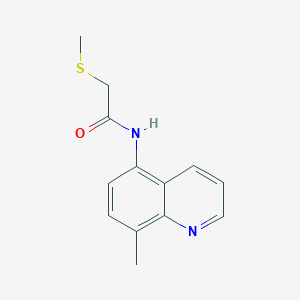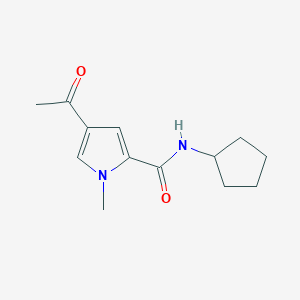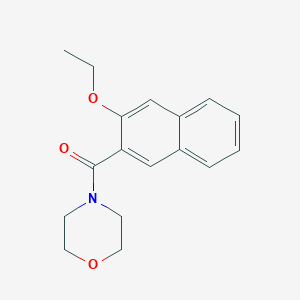
2-(1H-benzotriazol-1-yl)-N-methyl-N-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-benzotriazol-1-yl)-N-methyl-N-phenylacetamide (BMP) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BMP is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 268.3 g/mol.
作用機序
2-(1H-benzotriazol-1-yl)-N-methyl-N-phenylacetamide is believed to act as a proteasome inhibitor by binding to the active site of the proteasome and preventing the degradation of proteins. This leads to an accumulation of damaged or misfolded proteins, which can result in cell death. 2-(1H-benzotriazol-1-yl)-N-methyl-N-phenylacetamide has also been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs and toxins.
Biochemical and Physiological Effects:
2-(1H-benzotriazol-1-yl)-N-methyl-N-phenylacetamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 2-(1H-benzotriazol-1-yl)-N-methyl-N-phenylacetamide can induce apoptosis in cancer cells and inhibit the growth of tumor cells. 2-(1H-benzotriazol-1-yl)-N-methyl-N-phenylacetamide has also been shown to modulate the expression of various genes involved in cell cycle regulation and apoptosis. In vivo studies have demonstrated that 2-(1H-benzotriazol-1-yl)-N-methyl-N-phenylacetamide can reduce inflammation and oxidative stress in animal models of disease.
実験室実験の利点と制限
One advantage of 2-(1H-benzotriazol-1-yl)-N-methyl-N-phenylacetamide is its high solubility in organic solvents, which makes it easy to handle and use in experiments. 2-(1H-benzotriazol-1-yl)-N-methyl-N-phenylacetamide is also relatively stable under normal laboratory conditions. However, one limitation of 2-(1H-benzotriazol-1-yl)-N-methyl-N-phenylacetamide is its potential toxicity, which can limit its use in certain experiments. 2-(1H-benzotriazol-1-yl)-N-methyl-N-phenylacetamide can also be expensive to synthesize, which can limit its availability for research purposes.
将来の方向性
There are several future directions for research on 2-(1H-benzotriazol-1-yl)-N-methyl-N-phenylacetamide. One area of interest is the development of 2-(1H-benzotriazol-1-yl)-N-methyl-N-phenylacetamide-based drugs for the treatment of cancer and other diseases. Another area of interest is the use of 2-(1H-benzotriazol-1-yl)-N-methyl-N-phenylacetamide as a tool for studying protein degradation and protein-protein interactions. Additionally, further studies are needed to determine the safety and toxicity of 2-(1H-benzotriazol-1-yl)-N-methyl-N-phenylacetamide in vivo and to optimize its synthesis and purification methods.
合成法
2-(1H-benzotriazol-1-yl)-N-methyl-N-phenylacetamide can be synthesized through a multistep process involving the reaction of 2-aminobenzotriazole with N-methyl-N-phenylacetamide in the presence of a catalyst. The reaction proceeds via the formation of an intermediate, which is then treated with a suitable reagent to obtain the final product. The purity of the product can be increased through recrystallization or chromatography.
科学的研究の応用
2-(1H-benzotriazol-1-yl)-N-methyl-N-phenylacetamide has been extensively studied for its potential applications in various fields, including material science, organic chemistry, and biochemistry. In material science, 2-(1H-benzotriazol-1-yl)-N-methyl-N-phenylacetamide has been used as a photostabilizer for polymers and as a corrosion inhibitor for metals. In organic chemistry, 2-(1H-benzotriazol-1-yl)-N-methyl-N-phenylacetamide has been used as a reagent for the synthesis of various compounds. In biochemistry, 2-(1H-benzotriazol-1-yl)-N-methyl-N-phenylacetamide has been studied for its potential as a proteasome inhibitor and as a modulator of protein-protein interactions.
特性
IUPAC Name |
2-(benzotriazol-1-yl)-N-methyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c1-18(12-7-3-2-4-8-12)15(20)11-19-14-10-6-5-9-13(14)16-17-19/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTBHWTBIIKGDRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-benzotriazol-1-yl)-N-methyl-N-phenylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


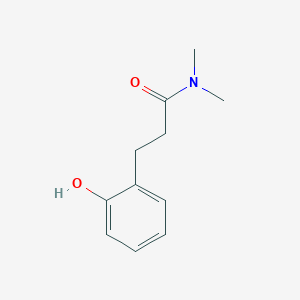
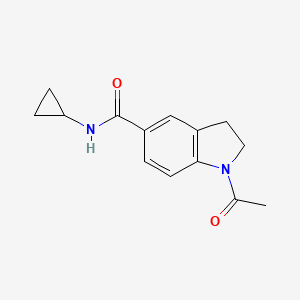

![1-[2-oxo-2-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)ethyl]pyridin-2-one](/img/structure/B7472551.png)
![N-[[1-[(2-chlorophenyl)methyl]-3-phenylpyrazol-4-yl]methyl]-N-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7472553.png)

